molecular formula C12H9F3O2S B1391377 Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 1209178-96-0

Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No. B1391377
M. Wt: 274.26 g/mol
InChI Key: ORQOUGLBASAKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(Trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O2 . It is a liquid at room temperature and has a molecular weight of 218.18 . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The InChI code for Ethyl 4-(Trifluoromethyl)benzoate is 1S/C10H9F3O2/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule. The compound has a molar refractivity of 47.6±0.3 cm^3, indicating its polarizability .


Physical And Chemical Properties Analysis

Ethyl 4-(Trifluoromethyl)benzoate has a density of 1.2±0.1 g/cm^3, a boiling point of 231.5±40.0 °C at 760 mmHg, and a flash point of 77.8±19.6 °C . It has a vapor pressure of 0.1±0.5 mmHg at 25°C and an enthalpy of vaporization of 46.8±3.0 kJ/mol . The compound has two hydrogen bond acceptors, no hydrogen bond donors, and four freely rotating bonds .

Scientific Research Applications

1. Applications in Synthesis of Antimicrobial and Anti-Inflammatory Agents

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been utilized to create compounds with potential antibacterial, antifungal, and anti-inflammatory activities. These compounds have shown promising biological activity, indicating their potential in pharmaceutical applications (Narayana et al., 2006).

2. Role in Multicomponent Synthesis of Benzochromenes

Ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates have been synthesized from related ethyl 4,4,4-trifluoro-3-oxobutanoate. These benzochromenes are formed via Knoevenagel condensation, Michael addition, and intramolecular annulation, highlighting the compound's utility in complex organic syntheses (Duan et al., 2013).

3. Use in the Synthesis of Thiazole Derivatives

Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a derivative, has been used as a precursor for synthesizing ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. These reactions highlight the compound's versatility in synthesizing thiazole derivatives (Boy & Guernon, 2005).

4. Involvement in the Creation of Heterocyclic Compounds with Hypnotic Activity

Ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, another related compound, has been used to create novel heterocyclic compounds with potential hypnotic activity. This demonstrates the compound's role in developing new pharmaceuticals (Ghorab et al., 1995).

5. Contribution to Anti-Cancer Agents Synthesis

In an effort to produce anti-proliferative agents, derivatives of benzothiophene, such as ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate, have been synthesized and evaluated. These studies indicate the compound's potential in cancer treatment (Mohareb et al., 2016).

Safety And Hazards

Ethyl 4-(Trifluoromethyl)benzoate should be handled with care to avoid all personal contact, including inhalation . It should be used in a well-ventilated area and contact with moisture should be avoided . Protective clothing should be worn when there is a risk of exposure .

properties

IUPAC Name

ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2S/c1-2-17-11(16)10-6-7-8(12(13,14)15)4-3-5-9(7)18-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQOUGLBASAKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2S1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.